Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1178402-39-5
VCID: VC6487297
InChI: InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3
SMILES: CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC
Molecular Formula: C18H23NO
Molecular Weight: 269.388

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine

CAS No.: 1178402-39-5

Cat. No.: VC6487297

Molecular Formula: C18H23NO

Molecular Weight: 269.388

* For research use only. Not for human or veterinary use.

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine - 1178402-39-5

Specification

CAS No. 1178402-39-5
Molecular Formula C18H23NO
Molecular Weight 269.388
IUPAC Name N-methyl-1-[3-(4-propan-2-yloxyphenyl)phenyl]ethanamine
Standard InChI InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3
Standard InChI Key GSUWBZHRSDPBCZ-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC

Introduction

Structural Characteristics and Nomenclature

The IUPAC name methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine delineates its architecture:

  • A biphenyl system comprising two benzene rings connected at the meta (3-) and para (4-) positions.

  • The propan-2-yloxy group (-OCH(CH₃)₂) is attached to the 4-position of the distal phenyl ring.

  • An ethylamine chain substituted with a methyl group at the α-carbon (C1 position).

The molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol. Key structural features are summarized below:

PropertyValue
Molecular FormulaC₁₈H₂₁NO₂
Molecular Weight283.37 g/mol
IUPAC NameMethyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine
SMILESCC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)(N)C
Hybridizationsp³ (amine nitrogen), sp² (aromatic)

The biphenyl system introduces steric hindrance, potentially influencing reactivity and intermolecular interactions .

Synthetic Pathways and Methodological Considerations

While no direct synthesis of methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine is documented, analogous compounds suggest a multi-step approach:

Biphenyl Core Formation

A Suzuki-Miyaura coupling between 3-bromophenylboronic acid and 4-(propan-2-yloxy)phenyl bromide could yield the biphenyl scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C are typical for such reactions .

Optimization Challenges

  • Steric effects: The meta substitution on the biphenyl system may hinder coupling efficiency.

  • Amine protection: Temporary protection (e.g., Boc groups) might be necessary to prevent side reactions during synthesis .

Spectroscopic Characterization

Predicted spectroscopic data, based on structurally similar compounds , include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45–7.20 (m, 8H, aromatic protons)

    • δ 4.55 (septet, 1H, -OCH(CH₃)₂)

    • δ 3.12 (q, 2H, -CH₂NH-)

    • δ 2.45 (s, 3H, -NCH₃)

    • δ 1.32 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 75 MHz):

    • δ 154.2 (aromatic C-O)

    • δ 130.1–125.3 (aromatic carbons)

    • δ 70.4 (-OCH(CH₃)₂)

    • δ 45.8 (-NCH₃)

    • δ 22.1 (-OCH(CH₃)₂)

Mass Spectrometry (MS)

  • ESI-MS (positive mode): m/z 284.2 [M+H]⁺ (calculated for C₁₈H₂₂NO₂⁺: 284.17).

Physicochemical Properties

PropertyValue
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointEstimated 85–90°C (analog-based)
LogP (Octanol-Water)Predicted 3.2 ± 0.4 (XLogP3)
pKa (Amine)~9.5–10.5 (aliphatic amine)

The logP value suggests moderate lipophilicity, indicating potential blood-brain barrier permeability.

Challenges and Future Directions

  • Synthetic scalability: Multi-step routes may require optimization for industrial-scale production.

  • Toxicity profiling: In vitro assays (e.g., Ames test) are needed to assess mutagenicity.

  • Target identification: Computational docking studies could predict protein targets (e.g., GPCRs, kinases).

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